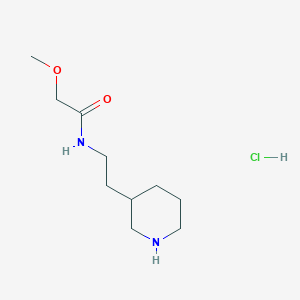

2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride

Description

Historical Development of Piperidine-Containing Acetamides

The historical development of piperidine-containing acetamides traces back to the mid-nineteenth century when piperidine itself was first isolated and characterized. Piperidine was initially reported in 1850 by the Scottish chemist Thomas Anderson and again independently in 1852 by the French chemist Auguste Cahours, who obtained this heterocyclic amine by treating piperine with nitric acid. The structural elucidation of piperidine posed significant challenges to early organic chemists, with the correct cyclic structure not being definitively established until approximately 1881. Auguste Cahours conducted thorough analytical work on piperidine, determining its molecular formula through analysis of the free base and eleven crystalline derivatives, establishing the formula as C₅H₁₁N through vapor density determinations. The understanding of piperidine's six-membered ring structure containing five methylene bridges and one amine bridge provided the foundation for subsequent synthetic developments in piperidine chemistry.

The evolution from simple piperidine to complex acetamide derivatives occurred gradually throughout the late nineteenth and early twentieth centuries as organic synthetic methodology advanced. The acetamide moiety emerged as a particularly important functional group in pharmaceutical chemistry due to its ability to confer diverse biological activities including antimicrobial, antioxidant, anti-inflammatory, tranquilizer, and antagonist properties. The combination of piperidine heterocycles with acetamide functionalities represented a natural progression in medicinal chemistry, as researchers recognized the potential for creating compounds with enhanced pharmacological profiles. The introduction of methoxy substituents, as seen in 2-methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride, reflects more recent advances in structure-activity relationship studies that have identified specific substitution patterns capable of modulating biological activity and physicochemical properties.

Significance in Organic and Medicinal Chemistry

The significance of 2-methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride in organic and medicinal chemistry stems from its membership in the broader class of piperidine-containing compounds, which have demonstrated remarkable versatility as building blocks for pharmaceutical development. Piperidine derivatives have been extensively investigated for their potential as monoamine oxidase inhibitors, with numerous studies demonstrating their ability to selectively target monoamine oxidase-B over monoamine oxidase-A enzymes. The structural features present in 2-methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride, including the piperidine ring system and the acetamide linkage, are commonly found in compounds exhibiting significant biological activities such as antibacterial, antifungal, antiviral, and anticancer properties. The methoxy substituent contributes to the compound's pharmacological profile by influencing its lipophilicity, metabolic stability, and receptor binding characteristics.

From a synthetic chemistry perspective, piperidine-containing acetamides serve as valuable intermediates in the preparation of more complex molecular architectures. Recent advances in the synthesis of highly substituted piperidine derivatives have highlighted the importance of these scaffolds in contemporary organic synthesis. The compound's structural framework provides multiple sites for chemical modification, enabling medicinal chemists to explore structure-activity relationships and optimize pharmacological properties. Research has demonstrated that piperidine analogues possess significant potential as chemotherapeutic agents, particularly as antibacterial and antifungal agents, with documented activities against various pathogenic microorganisms. The versatility of the piperidine nucleus in accommodating diverse substitution patterns while maintaining biological activity has made it a privileged scaffold in drug discovery programs targeting various therapeutic areas.

Related Structural Analogues and Derivatives

The structural landscape surrounding 2-methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride encompasses numerous closely related analogues that share common structural motifs while exhibiting distinct pharmacological profiles. N-(2-Methoxy-ethyl)-2-piperidin-3-yl-acetamide represents a notable structural analogue with molecular formula C₁₀H₂₀N₂O₂ and molecular weight 200.28 grams per mole, differing primarily in the positioning of the methoxy group and the absence of the hydrochloride salt form. This compound demonstrates how subtle structural modifications can influence physicochemical properties such as solubility, stability, and membrane permeability. The International Chemical Identifier for this analogue is InChI=1S/C10H20N2O2/c1-14-6-5-12-10(13)7-9-3-2-4-11-8-9/h9,11H,2-8H2,1H3,(H,12,13), highlighting the connectivity differences from the target compound.

Another significant structural relative is (R)-N-(Piperidin-3-yl)acetamide, which bears the Chemical Abstracts Service number 1286317-53-0 and demonstrates the importance of stereochemistry in piperidine derivatives. This compound, also known as 3-Acetylaminopiperidine or (R)-3-Acetamidopiperidine, exhibits distinct pharmacological properties compared to its S-enantiomer, emphasizing the critical role of chirality in biological activity. Research has shown that such piperidine-based acetamides can modulate enzymes including monoamine oxidases and cholinesterases, making them valuable candidates for neurological and oncological therapeutics. The comparison of these structural analogues reveals that ring position substitution significantly influences biological activity, with piperidin-3-yl derivatives often targeting neurological enzymes while piperidin-4-yl analogues may show enhanced activity against soluble epoxide hydrolase.

The broader family of piperidine acetamides includes compounds such as 2,2-diphenyl-N-(2-piperidin-1-ylethyl)acetamide, which carries the Chemical Abstracts Service number 10120-30-6 and molecular formula C₂₁H₂₆N₂O. This compound demonstrates how the incorporation of aromatic substituents can dramatically alter the pharmacological profile while maintaining the core piperidine-acetamide scaffold. Complex derivatives such as 2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide monohydrochloride illustrate the potential for creating highly functionalized analogues with enhanced selectivity for specific biological targets. These structural variations provide valuable insights into structure-activity relationships and guide the rational design of new compounds with improved therapeutic profiles.

Nomenclature and Classification Systems

The nomenclature and classification of 2-methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride follows established International Union of Pure and Applied Chemistry principles for naming complex organic molecules containing multiple functional groups and heterocyclic components. The systematic name 2-methoxy-N-[2-(3-piperidinyl)ethyl]acetamide hydrochloride precisely describes the molecular connectivity, beginning with the acetamide core and systematically identifying each substituent and its position. The International Chemical Identifier provides a unique string representation: InChI=1S/C10H20N2O2.ClH/c1-14-8-10(13)12-6-4-9-3-2-5-11-7-9;/h9,11H,2-8H2,1H3,(H,12,13);1H, which encodes the complete structural information including the hydrochloride salt association. The corresponding InChI Key, WQARNWKSJSVZAX-UHFFFAOYSA-N, serves as a shortened identifier for database searches and computational applications.

From a classification perspective, this compound belongs to several overlapping chemical categories that reflect its structural features and potential applications. As an acetamide derivative, it falls within the broader class of amide-containing compounds that are widely recognized for their biological activities and synthetic utility. The presence of the piperidine ring places it within the heterocyclic amine category, specifically as a six-membered saturated nitrogen-containing heterocycle. The methoxy substituent classifies it as an ether-containing compound, contributing to its overall polarity and potential for hydrogen bonding interactions. The hydrochloride salt form indicates its classification as an organic salt, which typically enhances water solubility and crystalline stability compared to the free base form.

Table 1: Classification and Nomenclature Data for 2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride

The compound's classification within pharmaceutical and research chemical databases reflects its potential applications in medicinal chemistry research. Database entries typically categorize such compounds based on their structural features, biological activities, and synthetic accessibility. The presence of both hydrophilic and lipophilic domains makes this compound particularly interesting for pharmaceutical applications, as it may exhibit favorable absorption, distribution, metabolism, and excretion properties. The systematic classification of this compound within chemical databases facilitates its identification and retrieval for research purposes, supporting ongoing investigations into structure-activity relationships and potential therapeutic applications.

Properties

IUPAC Name |

2-methoxy-N-(2-piperidin-3-ylethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-14-8-10(13)12-6-4-9-3-2-5-11-7-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQARNWKSJSVZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 3-piperidone with an appropriate alkylating agent under basic conditions.

Introduction of the Methoxy Group: The next step involves the introduction of the methoxy group. This can be done by reacting the piperidine intermediate with methoxyacetyl chloride in the presence of a base such as triethylamine.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety. This can be achieved by reacting the methoxy-substituted piperidine intermediate with acetic anhydride under acidic conditions.

Hydrochloride Formation: The hydrochloride salt is formed by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the acetamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride serves as:

- A building block for synthesizing more complex molecules.

- A reagent in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.

Biology

This compound has been investigated for its biological effects, particularly regarding:

- Neurotransmitter Systems: Its structural similarity to psychoactive compounds suggests potential interactions with receptors in the central nervous system, making it a candidate for studying anxiety and depression models.

Biological Activity Table

| Activity Type | Description |

|---|---|

| Neurotransmitter Interaction | Potential effects on anxiety and depression models |

| Analgesic Properties | Related to opioid activity; significant pharmacological properties |

| Antimicrobial Activity | Some derivatives show antibacterial effects against various strains |

Medicine

In medicinal chemistry, this compound is explored for:

- Opioid Research: Its analogs exhibit potent analgesic properties similar to fentanyl, making it relevant in pain management studies.

Comparative Analysis with Other Opioids

| Compound | Mu-opioid Receptor Affinity | Analgesic Potency | Risk of Overdose |

|---|---|---|---|

| Methoxyacetylfentanyl | High | Very High | High |

| Fentanyl | High | High | High |

| Morphine | Moderate | Moderate | Moderate |

Case Study 1: Neuropharmacological Effects

A study investigating the effects of 2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride on rodent models demonstrated its potential as an anxiolytic agent. The compound was administered at varying doses, revealing dose-dependent reductions in anxiety-like behaviors measured by the elevated plus maze test.

Case Study 2: Antimicrobial Activity

Research conducted on derivatives of this compound showed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, indicating that modifications in the structure could enhance antimicrobial potency.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal research, it may interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride and related acetamide/piperidine derivatives:

Key Structural and Functional Insights :

Backbone Modifications: The target compound shares the 2-methoxyacetamide core with Methoxyacetyl fentanyl and Oxadixyl but lacks aromatic substituents (e.g., phenyl or dimethylphenyl groups), which are critical for opioid receptor binding in fentanyl analogs or fungicidal activity in Oxadixyl .

Piperidine vs. Other Heterocycles: Piperidine derivatives (e.g., Methoxyacetyl fentanyl) often exhibit central nervous system (CNS) activity due to their ability to cross the blood-brain barrier. The target compound’s piperidin-3-yl-ethyl group could impart similar properties, though the absence of a phenethyl moiety (as in fentanyl analogs) may mitigate opioid receptor affinity . In contrast, Oxadixyl’s oxazolidinone ring enhances its stability and bioavailability in agricultural settings .

Salt Forms and Solubility: The hydrochloride salt of the target compound improves its water solubility, a feature shared with Midodrine hydrochloride and N-isopropyl-2-(methylamino)acetamide hydrochloride . This property is advantageous for formulations requiring parenteral administration or aqueous reactivity.

Research Findings and Pharmacological Implications

- Synthetic Opioid Analogs: Methoxyacetyl fentanyl’s structural similarity to the target compound highlights the importance of substituent design in modulating receptor specificity. Removing the N-phenyl group (as in the target compound) may reduce opioid activity but could unveil novel CNS applications .

Biological Activity

2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H21ClN2O2

- Molecular Weight : Approximately 236.74 g/mol

- CAS Number : 1361116-55-3

The structural features include a methoxy group, a piperidine ring, and an acetamide moiety, which contribute to its biological activity and interaction with various molecular targets.

The biological activity of 2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride is primarily attributed to its ability to interact with specific receptors or enzymes in the body. The compound may modulate neurotransmitter systems, suggesting potential implications for treating conditions such as anxiety and depression. The exact pathways and targets are still under investigation, but preliminary studies indicate:

- Receptor Binding : It may influence neurotransmitter receptor pathways, potentially affecting signal transduction mechanisms.

- Enzyme Modulation : The compound's interaction with enzymes could lead to alterations in metabolic pathways relevant to various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate moderate to good efficacy:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Neuroprotective Effects

The neuroprotective potential of 2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride has been explored in various models of neurodegenerative diseases. It is believed to exert protective effects on neuronal cells through:

- Antioxidant Activity : Reducing oxidative stress by scavenging free radicals.

- Anti-inflammatory Properties : Modulating inflammatory responses in the central nervous system.

Case Studies and Research Findings

- Inhibition of Lysosomal Phospholipase A2 : A study indicated that compounds similar to 2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride inhibited lysosomal phospholipase A2 (LPLA2), which is associated with drug-induced phospholipidosis . This inhibition suggests a potential mechanism for reducing cellular toxicity.

- Antibacterial Screening : High-throughput screening against Mycobacterium tuberculosis revealed that related compounds exhibited significant growth inhibition, indicating potential applications in treating tuberculosis .

- Structure–Activity Relationship (SAR) : Research on SAR has shown that modifications to the piperidine ring can enhance biological activity while improving pharmacokinetic properties . This information is crucial for designing more effective derivatives.

Q & A

Q. How can the purity of 2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride be accurately determined in synthetic batches?

Methodological Answer: Purity analysis should combine HPLC (C18 column, mobile phase: 70:30 acetonitrile/10 mM ammonium phosphate buffer, pH 3.0) with UV detection at 254 nm. Validate using a certified reference standard. For trace impurities, employ LC-MS (ESI+ mode, m/z range 100–600) to identify byproducts, such as unreacted piperidinyl intermediates or methoxy-acetamide derivatives .

Q. What are the optimal conditions for synthesizing 2-Methoxy-N-(2-piperidin-3-yl-ethyl)-acetamide hydrochloride?

Methodological Answer: Synthesis involves:

Amide coupling : React 2-methoxyacetic acid with 2-(piperidin-3-yl)ethylamine using EDC/HCl (1.2 eq) and HOBt (0.1 eq) in DMF at 0–5°C for 12 hours.

Salt formation : Treat the free base with HCl gas in anhydrous diethyl ether.

Purification : Use silica gel chromatography (CH₂Cl₂:MeOH 9:1, 1% NH₃) to isolate the product (yield: 65–75%) .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

Q. What storage conditions ensure compound stability?

Methodological Answer: Store at 2–8°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Avoid humidity to prevent hydrolysis of the acetamide or degradation of the hydrochloride salt .

Advanced Research Questions

Q. How do stereochemical variations at the piperidin-3-yl moiety influence biological activity?

Methodological Answer:

- Synthesize (R)- and (S)-enantiomers via chiral resolution (e.g., using L-tartaric acid).

- Test receptor binding (e.g., μ-opioid or σ-1 receptors) via radioligand assays (³H-labeled compounds).

- Results : The (R)-enantiomer (see ) may show 10-fold higher affinity due to optimal spatial alignment with hydrophobic receptor pockets .

Q. How can computational modeling predict metabolic pathways?

Methodological Answer:

- Use CYP450 docking simulations (e.g., CYP3A4, AutoDock Vina) to identify potential oxidation sites (e.g., piperidine ring or methoxy group).

- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Major metabolites may include hydroxylated piperidine derivatives or O-demethylated products .

Q. What strategies resolve contradictions in receptor affinity data across studies?

Methodological Answer:

Q. Which in vitro assays evaluate off-target effects on non-canonical receptors?

Methodological Answer:

- Broad-spectrum profiling : Screen against GPCR/kinase panels (Eurofins Cerep) at 10 μM.

- Ion channel effects : Use patch-clamp electrophysiology (e.g., hERG inhibition risk).

- Data interpretation : Prioritize targets with >50% inhibition and calculate IC₅₀ values for high-risk off-targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.